Bienvenue dans la boutique en ligne BenchChem!

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Kinase Inhibition c-Met Structure-Activity Relationship

This N,N'-disubstituted oxalamide is supplied as a synthetic intermediate and exploratory kinase panel screening tool. No quantitative biological data exists for this specific compound, positioning it strictly as a hit-finding or inactive-control candidate. Its 4-methylbenzyl and 2-oxopiperidin-1-yl substituents distinguish it from characterized oxalamide inhibitors, requiring co-profiling with active comparators to confirm differential activity. Ideal for docking studies against p38α using known oxalamide co-crystal templates. Standard R&D procurement—no validated bioactivity implied.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 941982-68-9
Cat. No. B2401475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
CAS941982-68-9
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C21H23N3O3/c1-15-8-10-16(11-9-15)14-22-20(26)21(27)23-17-5-4-6-18(13-17)24-12-3-2-7-19(24)25/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,22,26)(H,23,27)
InChIKeyDPNJVCTZDATYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941982-68-9): Structural Classification and Current Evidence Status


N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class. Its structure features a central oxalamide core flanked by a 4-methylbenzyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety. While oxalamide derivatives are widely explored as kinase inhibitors, particularly for c-Met and p38α MAPK [REFS-1, REFS-2], an exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, RCSB PDB) did not retrieve any quantitative biological, pharmacological, or physicochemical data specific to this compound. Its differentiation from close analogs cannot currently be assessed with verifiable evidence.

Procurement Risk for N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: Why In-Class Analogs Are Not Interchangeable


In the oxalamide class, minor structural modifications—such as the substitution on the N1-benzyl ring or the nature of the N2-heterocycle—are known to cause drastic shifts in target potency, selectivity, and pharmacokinetic profiles [1]. For example, in a series of p38α MAP kinase inhibitors, moving from an oxalamide to a heterobicyclic scaffold profoundly altered cellular TNF-α inhibition [2]. Consequently, for the target compound, even a seemingly conservative replacement (e.g., 4-chlorobenzyl for 4-methylbenzyl, or 2-oxopyrrolidine for 2-oxopiperidine) cannot be assumed to preserve biological activity. Without compound-specific quantitative data, generic substitution represents an unquantifiable risk of functional failure in any experimental or industrial application.

Quantitative Differentiation Evidence for N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: A Critical Gap Analysis


SAR Sensitivity of the Oxalamide Linker: Class-Level Precedent for Non-Interchangeability

Patent US20060241104A1 establishes that oxalamide derivatives inhibit protein tyrosine kinase activity of growth factor receptors such as c-Met [1]. The patent discloses a generic Formula I encompassing a vast array of substitutions. However, this also demonstrates that biological activity is highly dependent on specific substitution patterns. No quantitative inhibition data (IC50, Ki) for the specific 4-methylbenzyl and 2-oxopiperidin-1-yl combination were identified. This evidence is a class-level inference that warns against assuming comparable activity for analogs.

Kinase Inhibition c-Met Structure-Activity Relationship Oxalamide

Structural Analogy to p38α MAP Kinase Inhibitors: Unvalidated Potential

A related oxalamide analog (compound 24) was co-crystallized with unphosphorylated p38α, and a series lead (compound 21) showed potent cellular inhibition of TNF-α production [1]. The target compound shares the oxalamide scaffold but differs in its specific substituents. Since no p38α inhibition or cellular cytokine data exist for the target compound, its potential in this pathway is purely speculative. This cross-study comparable evidence highlights a potential application space where the target compound may or may not be active.

p38 MAP Kinase Inflammation Cytokine Inhibition Oxalamide Analog

Absence of Data in Authoritative Bioactivity Databases: A Negative Differentiator

A systematic search of PubChem, ChEMBL, BindingDB, and RCSB PDB using the CAS number 941982-68-9 and its InChI Key DPNJVCTZDATYDD-UHFFFAOYSA-N yielded no entries. In contrast, many other synthetic oxalamides have documented bioactivity profiles (e.g., BindingDB IDs for PI3K inhibitors). This absence of data is itself a key piece of evidence: it indicates that the compound has not been profiled in any publicly available, large-scale screening panel. Therefore, its selectivity and off-target profile are completely unknown.

Chemical Probe Selectivity Database Mining ChEMBL BindingDB

Scientifically Justified Application Scenarios for N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide Based on Available Evidence


Exploratory Kinase Inhibitor Screening

Given the oxalamide class's known association with kinase inhibition, particularly c-Met [1], this compound could be included in a broad kinase panel screen. However, its use must be framed as a hit-finding exercise, not as a validated inhibitor. Any resulting hits would require extensive secondary confirmation due to the lack of prior art. [1]

Negative Control for Oxalamide SAR Studies

In a study comparing active oxalamide-based kinase inhibitors, this compound, which currently has no reported bioactivity, could serve as an inactive structural control. This application is only justifiable if the active comparators are co-profiled in the same assay to confirm the differential activity. [2]

Synthetic Intermediate or Building Block

The compound's structure, featuring a functionalized piperidinone and a methylbenzyl-protected amine, makes it a plausible synthetic intermediate. Its procurement for this purpose is a standard chemistry workflow, not reliant on any biological profile. [1]

Computational Chemistry and Docking Studies

The compound can be used as a ligand in molecular docking studies against kinase targets (e.g., p38α) to generate hypotheses. The results would be purely in silico and require in vitro validation. The known co-crystal structure of an oxalamide analog with p38α [2] provides a structural template for such modeling.

Quote Request

Request a Quote for N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.